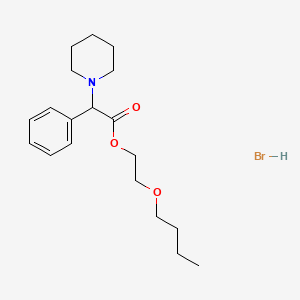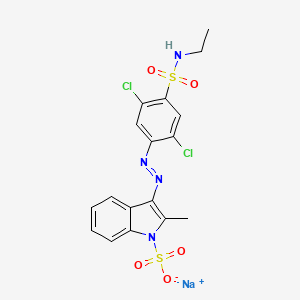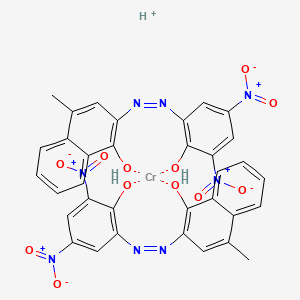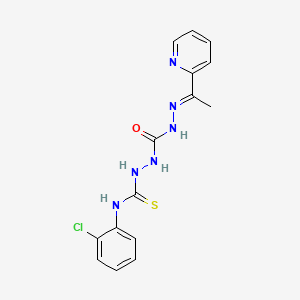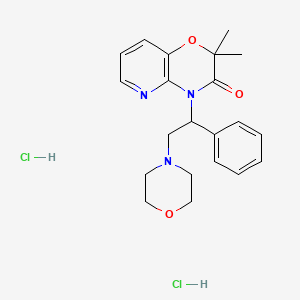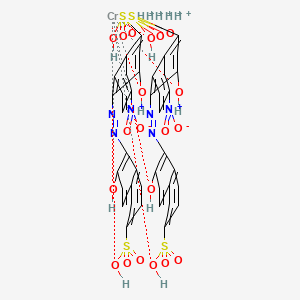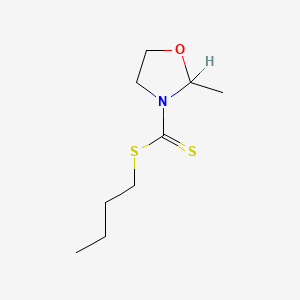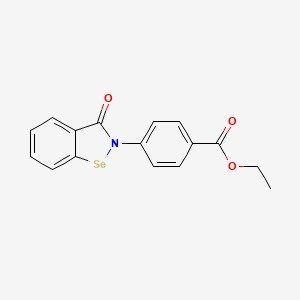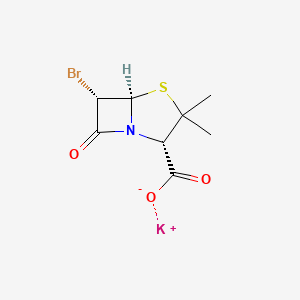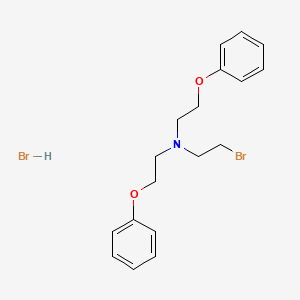
Triethylamine, 2-bromo-2',2''-diphenoxy-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JFA 29 involves the oxidation of cholesterol. The reaction typically employs reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction conditions are carefully controlled to ensure the selective oxidation of the cholesterol molecule at the 25th position .
Industrial Production Methods
Industrial production of JFA 29 may involve large-scale oxidation processes using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
JFA 29 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert JFA 29 back to cholesterol or other less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents, nucleophiles.
Major Products
Aplicaciones Científicas De Investigación
JFA 29 has a wide range of applications in scientific research:
Mecanismo De Acción
JFA 29 exerts its effects by interacting with alpha-crystallin proteins in the eye lens. It increases the solubility of these proteins, preventing their aggregation and reducing lens opacity. This mechanism involves the stabilization of the protein structure, which helps maintain the transparency and flexibility of the lens .
Comparación Con Compuestos Similares
Similar Compounds
Lanosterol: Another oxysterol investigated for its potential in treating cataracts.
Cholesterol: The parent compound from which JFA 29 is derived.
Uniqueness
JFA 29 stands out due to its superior solubility and effectiveness in reducing lens opacity compared to other oxysterols like lanosterol. This makes it a promising candidate for non-invasive treatments for cataracts .
Propiedades
Número CAS |
102433-83-0 |
|---|---|
Fórmula molecular |
C18H23Br2NO2 |
Peso molecular |
445.2 g/mol |
Nombre IUPAC |
N-(2-bromoethyl)-2-phenoxy-N-(2-phenoxyethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C18H22BrNO2.BrH/c19-11-12-20(13-15-21-17-7-3-1-4-8-17)14-16-22-18-9-5-2-6-10-18;/h1-10H,11-16H2;1H |
Clave InChI |
MZMCTRZBCFAJPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCN(CCOC2=CC=CC=C2)CCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


